molecular formula C11H18ClN B6166374 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride CAS No. 860781-99-3

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B6166374
CAS No.: 860781-99-3
M. Wt: 199.72 g/mol
InChI Key: NIGNKDRAYQJOJA-UHFFFAOYSA-N
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Description

Structurally, it consists of a propane-1-amine backbone linked to a 3,4-dimethylphenyl group, with a hydrochloride salt. Below, we compare it with structurally related compounds to infer its behavior.

Properties

CAS No.

860781-99-3

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)8-10(9)2;/h5-6,8H,3-4,7,12H2,1-2H3;1H

InChI Key

NIGNKDRAYQJOJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCCN)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Diazotization of 3,4-Dimethylaniline

The Chinese patent CN101157637A outlines a high-purity synthesis of 3,4-dimethylphenylhydrazine from 3,4-dimethylaniline. While the target compound differs, this method’s diazotization-reduction sequence offers a template for amine synthesis:

  • Diazotization :

    • 3,4-Dimethylaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

    • Key conditions : pH 1–2, 20-minute reaction time.

  • Reduction :

    • The diazonium salt is reduced using sodium metabisulfite (Na₂S₂O₅) at pH 7–9 and 20°C.

    • Advantages : Short reaction time (30 minutes), >98% purity.

Adaptation for Target Compound

To synthesize 3-(3,4-dimethylphenyl)propan-1-amine, the phenylhydrazine intermediate could undergo further alkylation or coupling. For example:

  • Alkylation with 1-bromopropane : Reacting phenylhydrazine with 1-bromopropane under basic conditions to form the propylamine side chain.

  • Reductive amination : Converting the hydrazine group to an amine via hydrogenation.

Reductive Deoxygenation and Catalytic Hydrogenation

Insights from Tapentadol Synthesis (EP2606030B1)

The European patent EP2606030B1 details the synthesis of Tapentadol, involving reductive deoxygenation of a mesylate intermediate using palladium on carbon (Pd/C). Key steps include:

  • Mesylation :

    • A hydroxyl-containing intermediate is converted to a mesylate using methanesulfonic acid.

    • Solvents : Tetrahydrofuran (THF) or cyclohexane.

  • Reductive Deoxygenation :

    • The mesylate undergoes hydrogenation with Pd/C under 5–7 kg H₂ pressure at 25–30°C.

    • Yield : High efficiency with minimal byproducts.

Application to Target Compound

A similar approach could be employed for this compound:

  • Synthesize 3-(3,4-dimethylphenyl)propan-1-ol via Grignard addition or Friedel-Crafts alkylation.

  • Convert the alcohol to a mesylate or tosylate.

  • Perform reductive deoxygenation with Pd/C to yield the amine, followed by HCl treatment to form the hydrochloride salt.

Alternative Synthetic Pathways

Reductive Amination of 3-(3,4-Dimethylphenyl)propanal

  • Substrate synthesis : Oxidation of 3-(3,4-dimethylphenyl)propanol or Friedel-Crafts acylation to form the aldehyde.

  • Reaction :

    • The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Conditions : pH 5–6, room temperature, 12-hour reaction.

Nitrile Reduction

  • Nitrile synthesis : 3-(3,4-Dimethylphenyl)propionitrile via Rosenmund-von Braun reaction.

  • Reduction :

    • Catalytic hydrogenation (H₂, Ra-Ni) or LiAlH₄ in ether.

    • Yield : >90% with LiAlH₄.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Purity
Diazotization-Reduction3,4-DimethylanilineNaNO₂, Na₂S₂O₅0–5°C, pH 7–972–85%>98%
Reductive DeoxygenationAlcohol intermediatePd/C, H₂25–30°C, 5–7 kg H₂88–92%95–97%
Reductive Amination3-(3,4-Dimethylphenyl)propanalNH₄OAc, NaBH₃CNRT, pH 5–678–82%90–93%
Nitrile Reduction3-(3,4-Dimethylphenyl)propionitrileLiAlH₄Reflux in ether90–94%94–96%

Optimization and Scalability Considerations

  • Catalyst Recycling : Pd/C from reductive deoxygenation can be reused up to 5 cycles without significant activity loss.

  • Solvent Selection : THF and cyclohexane enable efficient mesylation and hydrogenation, respectively, with low environmental impact.

  • Cost Efficiency : Sodium metabisulfite (Na₂S₂O₅) offers a low-cost alternative to hydrogenation catalysts, ideal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its stimulant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with various molecular targets and pathways involved in neurotransmitter regulation .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)propan-1-amine Hydrochloride (CAS 5705-54-4)

Structural Differences :

  • Substituents : Dimethoxy (-OCH₃) vs. dimethyl (-CH₃) groups on the phenyl ring.
  • Impact : Methoxy groups are more polar than methyl, reducing lipophilicity.

Physical Properties :

Property 3-(3,4-Dimethoxyphenyl)propan-1-amine HCl Inferred for 3-(3,4-Dimethylphenyl)propan-1-amine HCl
Molecular Formula C₁₁H₁₈ClNO₂ Likely C₁₁H₁₈ClN (exact formula uncertain)
Molecular Weight 231.719 g/mol ~215–220 g/mol (estimated)
Boiling Point 296.2°C Likely lower (due to reduced polarity)
LogP 3.097 Higher (methyl groups increase lipophilicity)

2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Hydrochloride (CAS 13078-76-7)

Structural Differences :

  • Chain Length : Ethane (C2) vs. propane (C3) backbone.
  • Amine Substitution : N,N-dimethyl vs. primary amine.

Impact :

  • Shorter chain length reduces molecular flexibility and may alter receptor binding in pharmacological contexts.
  • N,N-dimethyl substitution increases lipophilicity and may enhance blood-brain barrier penetration .

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)

Structural Differences :

  • Substituent : Chlorine atom replaces the aromatic ring.
  • Backbone : Similar propane-1-amine chain but with N,N-dimethylation.

Physical Properties :

Property 3-Chloro-N,N-dimethylpropan-1-amine HCl 3-(3,4-Dimethylphenyl)propan-1-amine HCl
Molecular Formula C₅H₁₃Cl₂N C₁₁H₁₈ClN (estimated)
Molecular Weight 170.07 g/mol ~215–220 g/mol
Key Feature Aliphatic chloro-substituted amine Aromatic dimethyl-substituted amine

KC-12291 Hydrochloride

Structural Differences :

  • Complexity : Incorporates a thiadiazole ring and methoxy groups.
  • Backbone : Longer propyl chain with additional heterocyclic moieties.

Research Implications

  • Synthetic Chemistry : The dimethylphenyl variant’s lipophilicity may improve membrane permeability in drug candidates.
  • Pharmacology : Substitutions on the aromatic ring (methyl vs. methoxy) can fine-tune receptor affinity and metabolic stability .

Biological Activity

3-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClN and a molecular weight of approximately 199.72 g/mol. This compound is recognized for its stimulant properties and has garnered interest in pharmacology and organic synthesis. Its unique structure, characterized by a propan-1-amine backbone substituted with a 3,4-dimethylphenyl group, may influence its biological activity and interaction with various biological targets.

The compound is a hydrochloride salt form of 3-(3,4-dimethylphenyl)propan-1-amine. The presence of the dimethylphenyl group enhances its lipophilicity, which can affect its absorption and distribution within biological systems.

The biological activity of this compound primarily involves its action as a stimulant. Compounds with similar structures often engage with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

Research Findings

Currently, detailed studies specifically focusing on the biological activity of this compound are sparse. However, it shares similarities with other compounds that have been studied more extensively.

Compound NameStructure CharacteristicsBiological Activity
1-(3,4-Dimethylphenyl)propan-1-amine hydrochlorideSimilar amine structureKnown stimulant effects
PhenylethylamineBasic structure related to amphetaminesStrong stimulant properties

Case Studies

  • Stimulant Studies : Research on similar compounds indicates that they can enhance cognitive performance and physical endurance but may also lead to dependency issues.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

CompoundSimilarityUnique Aspects
2-(3,4-Dimethylphenyl)propan-1-amineSimilar substitution patternDifferent pharmacokinetics
AmphetaminesStructural backbone similarityEstablished therapeutic uses

Q & A

Q. What are the common synthetic routes for 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions starting with aromatic precursors. For example:

  • Step 1 : Condensation of 3,4-dimethylbenzaldehyde with nitroethane to form a nitroalkene intermediate.
  • Step 2 : Reduction of the nitro group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.
  • Step 3 : Salt formation via treatment with hydrochloric acid to produce the hydrochloride salt . Key variables affecting yield include solvent choice (e.g., ethanol or THF), reaction temperature, and reducing agent selection.

Q. Which spectroscopic techniques are used to characterize this compound?

Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic substituents and amine backbone.
  • IR Spectroscopy : Identification of amine (N-H stretch) and hydrochloride salt (broad O-H/N-H bands).
  • Mass Spectrometry (MS) : Validation of molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirmation of C, H, N, and Cl content .

Q. What are the known biological activities of this compound in pharmacological research?

While direct data on this compound is limited, structurally similar compounds exhibit:

  • Enzyme modulation : Interaction with monoamine oxidases or neurotransmitter transporters.
  • Receptor binding : Potential affinity for adrenergic or serotonergic receptors due to the amine moiety and aromatic substituents. Researchers should conduct preliminary assays (e.g., radioligand binding or enzyme inhibition) to explore specific targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

Optimization strategies include:

  • Catalyst Screening : Testing alternatives to LiAlH4 (e.g., NaBH4 with additives) for safer nitro group reduction.
  • Purification Techniques : Use of recrystallization (ethanol/water mixtures) or column chromatography to remove byproducts.
  • Reaction Monitoring : In-situ FTIR or HPLC to track intermediate formation and minimize side reactions .

Q. What strategies are effective in analyzing and resolving contradictions in reactivity data among structurally similar amines?

Contradictions often arise from substituent positioning (e.g., 3,4-dimethyl vs. 3,5-dimethyl). Approaches include:

  • Comparative SAR Studies : Synthesizing analogs with varying substituents and testing reactivity/biological activity.
  • Computational Modeling : DFT calculations to assess electronic effects (e.g., Hammett constants) or steric hindrance.
  • Mechanistic Probes : Isotopic labeling (e.g., 15^{15}N) to trace reaction pathways .

Q. How can computational methods aid in predicting the compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding poses with receptors (e.g., GPCRs) using software like AutoDock or Schrödinger.
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS).
  • Pharmacophore Modeling : Identify critical functional groups (amine, aromatic rings) for activity .

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